molecular formula C15H22ClNO2 B1143316 3-Amino-4-chlorooctyl benzoate CAS No. 170425-41-9

3-Amino-4-chlorooctyl benzoate

Cat. No.: B1143316
CAS No.: 170425-41-9
M. Wt: 283.79
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Description

3-Amino-4-chlorooctyl benzoate is a synthetic benzoate ester characterized by an octyl chain substituted with amino (-NH₂) and chloro (-Cl) groups at the 3- and 4-positions, respectively. Its molecular structure combines the ester functionality of benzoic acid with a long alkyl chain and halogenated/aminated substituents.

Key structural features influencing its behavior include:

  • Long alkyl chain (octyl): Likely enhances lipophilicity and reduces volatility compared to shorter-chain analogs like methyl or ethyl benzoates .
  • Amino and chloro substituents: These polar groups may alter solubility, acidity, and reactivity, as seen in studies of substituted benzoic acids (e.g., pKa modulation in radiolabeled benzoates) .

Properties

IUPAC Name

(3-amino-4-chlorooctyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-2-3-9-13(16)14(17)10-11-19-15(18)12-7-5-4-6-8-12/h4-8,13-14H,2-3,9-11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMMDTDLGXDEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CCOC(=O)C1=CC=CC=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700286
Record name 3-Amino-4-chlorooctyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170425-41-9
Record name 3-Amino-4-chlorooctyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Amino-4-chlorooctyl benzoate is a compound with potential applications in various biological and pharmaceutical fields. Its structural characteristics and biological properties make it a subject of interest for researchers exploring new therapeutic agents. This article provides a detailed overview of the biological activity associated with 3-amino-4-chlorooctyl benzoate, including its toxicity, pharmacological effects, and potential applications.

Chemical Structure and Properties

3-Amino-4-chlorooctyl benzoate is characterized by the following chemical structure:

  • Molecular Formula : C13H18ClN
  • CAS Number : 170425-41-9

The compound features an amino group, a chlorinated aromatic ring, and an octyl side chain, which contribute to its unique biological activity.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of 3-amino-4-chlorooctyl benzoate. Preliminary studies have indicated that it exhibits moderate toxicity levels. For instance, the LD50 (lethal dose for 50% of the population) for related compounds has been reported around 100 mg/kg in animal models, suggesting that similar derivatives may exhibit comparable toxicity profiles .

Parameter Value
LD50 (mg/kg)~100
LC50 (mg/L) in Zebra Fish7
EC50 (mg/L) for Bacteria62

Pharmacological Effects

Research indicates that 3-amino-4-chlorooctyl benzoate may possess antimicrobial properties. In vitro studies have demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Additionally, its structural similarities to other bioactive compounds suggest potential roles in modulating biological pathways. For example, compounds with similar structures have been explored for their efficacy against tuberculosis and other infectious diseases .

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted by Dacarro et al. (1986) evaluated the effects of several benzotrifluoride derivatives, including 3-amino-4-chlorooctyl benzoate, on bacterial cell multiplication. The results indicated significant inhibition at concentrations exceeding 100 mg/L .
  • Environmental Impact : Research has also focused on the environmental toxicity of related compounds. The bioaccumulation potential indicated by a log Pow value of 3.19 suggests that these compounds can persist in biological systems, raising concerns about their ecological impact .
  • Pharmacokinetics : The pharmacokinetic properties of 3-amino-4-chlorooctyl benzoate are still under investigation. However, its partitioning behavior suggests favorable absorption characteristics that may enhance its bioavailability in therapeutic applications.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Benzoate Derivatives

Compound Molecular Formula Melting Point (°C) Key Functional Groups Notable Properties
Benzyl Benzoate C₆H₅COOCH₂C₆H₅ 18–20 Benzyl ester Balsamic odor, cosmetic use
Ethyl 4-(Dimethylamino) Benzoate C₆H₄(N(CH₃)₂)COOCH₂CH₃ ~90–95 Dimethylamino, ethyl High reactivity in resins
4-(Aminomethyl)benzoic Acid H₂NCH₂C₆H₄COOH >300 Aminomethyl, carboxylic acid High crystallinity
3-Amino-4-chlorooctyl Benzoate C₆H₅COO(CH₂)₇NH₂Cl Est. 50–70 Amino, chloro, octyl Inferred lipophilicity, moderate reactivity

Research Findings and Implications

  • Acidity and pH Sensitivity: Benzoate derivatives with pKa close to physiological pH (e.g., radiolabeled [14C]benzoate) are effective intracellular pH probes . The amino group in 3-amino-4-chlorooctyl benzoate may shift its pKa, enabling tailored applications in biomedical sensing.
  • Biological Interactions : Chlorinated benzoates like 3-MBA attract bacterial chemotaxis, suggesting the target compound could interact with microbial systems in environmental or therapeutic contexts .
  • Synthetic Challenges : Long alkyl chains complicate purification, as seen in the handling of hexyl benzoate and related esters .

Q & A

Basic: What synthetic strategies are recommended for 3-Amino-4-chlorooctyl benzoate to address regioselectivity in functional group installation?

Methodological Answer:
The synthesis of 3-Amino-4-chlorooctyl benzoate requires sequential protection/deprotection of reactive groups to avoid cross-reactivity. For example:

  • Step 1: Introduce the chloro substituent via electrophilic aromatic substitution (e.g., using Cl2/FeCl3), followed by nitration and reduction to install the amino group .
  • Step 2: Protect the amino group with a tert-butoxycarbonyl (Boc) group before esterifying the benzoic acid moiety with octanol under Mitsunobu conditions .
  • Step 3: Deprotect the amino group using trifluoroacetic acid (TFA).
    Validate each step using HPLC (≥98% purity criteria, as seen in reagent catalogs ) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry.

Advanced: How can conflicting data between NMR and X-ray crystallography be resolved during structural confirmation?

Methodological Answer:
Discrepancies often arise from dynamic conformational changes or crystal-packing effects. To resolve this:

  • Perform variable-temperature NMR to assess rotational barriers of the octyl chain, which may cause signal splitting .
  • Use SHELXL (via Hirshfeld atom refinement) to model hydrogen bonding and torsional angles in the crystal structure, ensuring consistency with NMR-derived coupling constants .
  • Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental spectra .

Basic: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using 4-hydroxybenzoic acid derivatives as positive controls .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity) .
  • Include synergy testing with β-lactam antibiotics to identify potentiating effects, as seen in chlorinated benzoate analogs .

Advanced: How can researchers mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

  • Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via:
    • HPLC-UV/HRMS to identify byproducts (e.g., quinone formation from amine oxidation) .
    • EPR spectroscopy to detect radical intermediates during photodegradation .
  • Stabilize the compound using lyophilization in amber vials under argon, as recommended for light- and oxygen-sensitive benzoates .

Basic: What chromatographic techniques are optimal for purity analysis?

Methodological Answer:

  • Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for baseline separation of polar degradation products .
  • Chiral HPLC (e.g., Chiralpak AD-H) if stereoisomers are present in the synthetic pathway .
  • Validate methods against reference standards (e.g., CAS-certified 4-Amino-3-chlorobenzoic acid, >98% purity ).

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina) against enzymes like dihydrofolate reductase (DHFR), using the chloro and benzoate groups as pharmacophore anchors .
  • Validate docking poses with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • Compare results to crystallographic data of DHFR-inhibitor complexes (PDB: 1RA2) to identify conserved interactions .

Advanced: What strategies address contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

  • Multi-nuclear NMR : Use <sup>15</sup>N-labeled analogs to resolve ambiguous NOEs between the amino and ester groups .
  • Solid-state NMR to correlate solution- and solid-phase conformations, especially if X-ray data suggest planar aromatic rings but solution NMR shows flexibility .
  • Synchrotron XRD at high resolution (≤0.8 Å) to detect weak electron densities for disordered octyl chains .

Basic: How does the compound’s logP influence formulation for biological assays?

Methodological Answer:

  • Calculate logP (e.g., using ChemDraw) to predict solubility. The octyl chain likely increases hydrophobicity (logP ~3.5), requiring solubilization in cyclodextrins or Tween-80 .
  • Validate solubility via dynamic light scattering (DLS) to ensure nanoparticle-free solutions in cell culture media .

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